molecular formula C10H11BrO2 B103765 2-Bromo-4-phenylbutanoic acid CAS No. 16503-46-1

2-Bromo-4-phenylbutanoic acid

Cat. No.: B103765
CAS No.: 16503-46-1
M. Wt: 243.1 g/mol
InChI Key: DJQJKQPODCNTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQJKQPODCNTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937025
Record name 2-Bromo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-46-1
Record name α-Bromobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16503-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance in Organic Synthesis and Medicinal Chemistry Precursors

2-Bromo-4-phenylbutanoic acid serves as a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of more complex molecules.

In the realm of medicinal chemistry, this compound is a notable precursor for the synthesis of various pharmacologically relevant scaffolds. Its utility is exemplified in the preparation of inhibitors for certain enzymes. For instance, derivatives of this compound have been explored in the development of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure. The structural framework of this compound provides a key component for building molecules that can effectively interact with the active sites of such enzymes.

The synthesis of this compound itself can be achieved through methods such as the bromination of 4-phenylbutyric acid. lookchem.com This reaction typically involves the use of bromine in the presence of a catalyst.

Overview of Stereochemical Considerations for 2 Bromo 4 Phenylbutanoic Acid

General Synthetic Routes to this compound

Bromination Strategies in the Synthesis of α-Bromocarboxylic Acids

The direct bromination of 4-phenylbutanoic acid at the α-position (the carbon atom adjacent to the carboxyl group) is a primary method for preparing this compound. The most prominent method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.org This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the HVZ reaction is a multi-step process: wikipedia.orgmasterorganicchemistry.com

Formation of Acyl Bromide: The carboxylic acid first reacts with PBr₃ to form an acyl bromide. This intermediate is crucial because it can readily enolize, unlike the starting carboxylic acid. organic-chemistry.orgwikipedia.orglibretexts.org

Enolization: The acyl bromide tautomerizes to its enol form. wikipedia.orgbyjus.com

α-Bromination: The enol, being electron-rich, attacks a molecule of Br₂, leading to bromination at the α-carbon. wikipedia.orgbyjus.com

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed (typically by adding water in a workup step) to yield the final α-bromo carboxylic acid product. wikipedia.orgmasterorganicchemistry.com

While effective, the HVZ reaction often requires harsh conditions, such as high temperatures and long reaction times, and can result in variable yields. byjus.commanac-inc.co.jp An alternative approach to mitigate these issues involves converting the carboxylic acid to its acid chloride and then reacting it with N-bromosuccinimide (NBS) in a thionyl chloride-carbon tetrachloride-HBr system, which allows for smoother α-bromination under milder conditions. manac-inc.co.jp

Precursor-Based Synthesis Approaches

An important stereospecific route allows for the synthesis of the enantiopure (R)-2-bromo-4-phenylbutyric acid from D-homophenylalanine. chemicalbook.com This method is a classic example of stereochemical retention where the configuration of the starting chiral center is preserved in the product. The synthesis involves the diazotization of the amino group of D-homophenylalanine, followed by nucleophilic substitution with a bromide ion.

A reported procedure involves treating D-homophenylalanine with sodium nitrite (B80452) (NaNO₂) and hydrogen bromide (HBr) at low temperatures (e.g., 0 °C). chemicalbook.com This reaction proceeds via a Sandmeyer-type mechanism, where the primary amine is converted into a diazonium salt, which is an excellent leaving group. The subsequent displacement by bromide ion occurs with retention of configuration at the chiral center, yielding (R)-2-bromo-4-phenylbutyric acid in high yield (e.g., 98%). chemicalbook.com

Table 1: Synthesis of (R)-2-Bromo-4-phenylbutyric Acid from D-Homophenylalanine

Starting MaterialReagentsConditionsProductYieldReference
D-HomophenylalanineSodium nitrite, Hydrogen bromide0 °C, 2 hours(R)-2-Bromo-4-phenylbutyric acid98% chemicalbook.com

The malonic ester synthesis provides a versatile and classical carbon-carbon bond-forming strategy that can be adapted to produce 4-phenylbutanoic acid, the precursor to the target compound. chegg.com The general steps are:

Alkylation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a stable enolate. This enolate is then alkylated with phenylethyl bromide (2-bromo-1-phenylethane).

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding 4-phenylbutanoic acid. chegg.com

Once 4-phenylbutanoic acid is obtained, it can be subjected to α-bromination via the Hell-Volhard-Zelinsky reaction as described previously to afford this compound. libretexts.org This two-stage approach offers a reliable, though multi-step, pathway to the desired product from simple starting materials.

Stereoselective Synthesis of Enantiopure this compound

Asymmetric Induction in α-Substituted Carboxylic Acid Synthesis

Achieving stereoselectivity in the synthesis of α-substituted carboxylic acids is a significant challenge in modern organic chemistry. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral influence. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral substrates. ucl.ac.ukresearchgate.net

For α-bromination, organocatalysis has emerged as a powerful tool. Chiral amines, such as derivatives of proline or C₂-symmetric imidazolidinones, can catalyze the enantioselective α-bromination of aldehydes and ketones. rsc.org While direct application to carboxylic acids is less common, the principle involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophilic bromine source (like NBS) from a sterically less hindered face, leading to an enantiomerically enriched product. rsc.org

Another strategy involves the use of chiral auxiliaries. For instance, a carboxylic acid can be temporarily converted into a chiral ester or amide. The chiral auxiliary then directs the approach of the brominating agent to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-bromo carboxylic acid. This approach allows for reliable and predictable stereochemical outcomes. researchgate.net

Research has also explored the stereoselective synthesis of related compounds, such as (S,S)-2-bromo-3-phenylbutyric acid, starting from a chiral precursor derived from a stereoselective Michael reaction. oup.com This highlights how chirality introduced early in a synthetic sequence can be carried through multiple steps, including bromination and decarboxylation, to yield a final product with a defined stereochemistry. oup.com

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

The synthesis of specific stereoisomers of this compound is crucial for many of its applications. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. One notable example is the use of oxazolidinones as chiral auxiliaries. google.com These compounds can be attached to a precursor of this compound, directing the subsequent bromination to occur from a specific face of the molecule, thus leading to a high degree of stereoselectivity. google.combath.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. bath.ac.uk

Amino acid-derived auxiliaries have also proven valuable in asymmetric synthesis. researchgate.net For instance, derivatives of amino acids can be used to form chiral imines that undergo diastereoselective reactions. researchgate.net While not directly documented for this compound, the principles of using chiral auxiliaries like those derived from amino acids or Evans' oxazolidinones are broadly applicable in achieving stereocontrol in similar synthetic transformations. renyi.hubath.ac.ukresearcher.life The choice of auxiliary and reaction conditions is critical in maximizing the diastereomeric excess of the product. renyi.hu

Enzymatic Approaches for Chiral Resolution and Asymmetric Transformations

Enzymatic methods offer a powerful alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. These biocatalytic approaches are often highly selective and operate under mild conditions.

Kinetic Resolution of Racemic Esters and Acids

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. For instance, lipases are commonly employed for the kinetic resolution of racemic esters. In the context of compounds structurally similar to this compound, lipases can selectively hydrolyze one enantiomer of a corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. acs.orggoogle.com A lipase (B570770) from Bacillus subtilis has shown moderate enantioselectivity in the kinetic resolution of alkyl esters of 2-hydroxy-4-phenylbutanoic acid, a related derivative. nih.gov The efficiency of such resolutions can often be enhanced by modifying the ester group or the reaction conditions. acs.org

Biocatalytic Synthesis of Chiral Phenylbutanoic Acid Derivatives

Beyond resolution, enzymes can be used for the direct asymmetric synthesis of chiral phenylbutanoic acid derivatives. Carbonyl reductases, for example, can catalyze the highly selective asymmetric reduction of a keto-acid precursor, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), to the corresponding chiral hydroxy acid ester. bohrium.com This approach has been successfully used to produce (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. bohrium.com

Furthermore, biocatalytic platforms have been developed for the asymmetric alkylation of α-keto acids. nih.gov By employing engineered methyltransferases, it is possible to introduce chirality at the α-position of a precursor like 2-oxo-4-phenylbutanoic acid with high enantioselectivity. nih.gov These enzymatic strategies are at the forefront of producing enantiomerically pure building blocks for the pharmaceutical industry. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the synthesis of this compound, these principles can be applied to various aspects of the production process.

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. unimi.it For bromination reactions, performing the synthesis in an aqueous medium can be a greener alternative to traditional methods that use chlorinated solvents. rsc.org In some cases, reactions can be designed to be solvent-free, further reducing the environmental impact.

Atom Economy and Efficiency in Bromination Reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemistry-teaching-resources.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com In the context of brominating 4-phenylbutanoic acid, the choice of brominating agent and reaction type significantly impacts the atom economy.

For instance, traditional bromination reactions might use bromine (Br₂) or N-bromosuccinimide (NBS). wordpress.comsmolecule.com While effective, these can lead to the formation of by-products, lowering the atom economy. wordpress.com The development of catalytic methods and the use of greener brominating agents, such as hydrobromic acid with hydrogen peroxide, can improve the atom economy of the process. sescollege.ac.in The ideal synthesis would have a high percentage yield and a high atom economy, ensuring that the maximum amount of starting materials is converted into the final product with minimal waste. chemistry-teaching-resources.com For example, the synthesis of an amide from 4-phenylbutanoic acid and aniline (B41778) using a silica (B1680970) catalyst demonstrated a high atom economy of 93%. sescollege.ac.inbuecher.de

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Phenylbutanoic Acid and Analogues

Reaction Mechanisms of Bromination at the α-Position

The selective bromination of a carboxylic acid at the carbon atom adjacent to the carboxyl group, known as the α-position, is a fundamental transformation in organic synthesis. The Hell-Volhard-Zelinski (HVZ) reaction is the primary method for achieving this, converting a carboxylic acid like 4-phenylbutanoic acid into its α-bromo derivative, 2-bromo-4-phenylbutanoic acid. jove.comlibretexts.org

The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. jove.comfiveable.me The crucial first step is the conversion of the carboxylic acid into an acyl bromide. libretexts.org This intermediate is vital because, unlike the starting carboxylic acid, it can readily form an enol. libretexts.orgmsu.edu

Electrophilic Bromination Kinetics and Order of Reaction

Kinetic studies on the bromination of related compounds, such as 4-oxo-4-phenylbutanoic acid, show that the rate of bromination is dependent on the concentration of the substrate and the acid catalyst, but is independent of the bromine concentration (zero-order in bromine). derpharmachemica.comscholarsresearchlibrary.com This indicates that the rate-determining step of the reaction is the formation of the enol intermediate, not the subsequent reaction with bromine. derpharmachemica.comscholarsresearchlibrary.com The reaction is first-order with respect to the substrate (the oxoacid) and the acid catalyst (H⁺). derpharmachemica.comscholarsresearchlibrary.com

Acyl Bromide Formation : The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. jove.comlibretexts.org

Enolization : Catalyzed by acid (HBr generated in situ), the acyl bromide tautomerizes to its enol form. This is the slow, rate-determining step. jove.comlibretexts.org

α-Bromination : The electron-rich enol, acting as a nucleophile, attacks a molecule of Br₂, which acts as the electrophile. This step is fast and results in the formation of the α-bromo acyl bromide. jove.comfiveable.me

Hydrolysis : Finally, the α-bromo acyl bromide is hydrolyzed, often during the workup with water, to yield the final this compound product and regenerate the HBr catalyst. libretexts.orgfiveable.me

Oxidative Decarboxylation Mechanisms of Related Phenylbutanoic Acids

The oxidation of phenylbutanoic acid analogues, particularly 4-oxo-4-phenylbutanoic acid, has been the subject of detailed kinetic and mechanistic investigations. These studies, using various oxidizing agents, provide insight into the factors governing the reaction rates and pathways, which often involve oxidative decarboxylation to yield products like benzoic acid. derpharmachemica.comscholarsresearchlibrary.comasianpubs.org

Kinetics and Stoichiometry of Oxidation Reactions

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by different oxidants consistently show a first-order dependence on both the oxidant and the substrate (the oxoacid). derpharmachemica.comscholarsresearchlibrary.comasianpubs.org The reactions are also typically first-order with respect to the acid concentration, indicating that the reaction is acid-catalyzed. derpharmachemica.comscholarsresearchlibrary.comasianpubs.org

For instance, the oxidation by permanganate (B83412) in buffer media was found to be first-order in both the oxoacid and the permanganate ion. The stoichiometry of this specific reaction was determined to be 3 moles of the 4-oxoacid reacting with 2 moles of permanganate. In another study using acid bromate (B103136) as the oxidant, the reaction was also found to be first-order with respect to the oxoacid, bromate, and hydrogen ions. asianpubs.org Similarly, oxidations using chromium(VI) reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC) exhibit first-order kinetics in the oxidant, substrate, and acid. derpharmachemica.comscholarsresearchlibrary.com

The stoichiometry for the oxidation of 4-oxo-4-phenylbutanoic acid with BIFC was found to be 1:1, with benzoic acid identified as the major product. scholarsresearchlibrary.com

Influence of Catalysts and Solvent Polarity on Reaction Rates

The rates of these oxidation reactions are significantly influenced by catalysts and the polarity of the solvent medium.

Catalysts: The oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents can be effectively catalyzed by chelating agents like picolinic acid and 1,10-phenanthroline. derpharmachemica.comscholarsresearchlibrary.com The reaction rate increases linearly with an increase in the concentration of the catalyst. derpharmachemica.comscholarsresearchlibrary.com The proposed mechanism suggests the formation of a more potent oxidizing species, a Cr(VI)-catalyst complex. indianchemicalsociety.com In contrast, the addition of Mn(II) ions has been observed to retard the rate of oxidation by TriPAFC, which is attributed to the removal of a reactive Cr(IV) intermediate by Mn(II). orientjchem.org

Solvent Polarity: Studies conducted in binary mixtures of acetic acid and water show that the reaction rate increases as the proportion of acetic acid in the solvent medium increases. derpharmachemica.comscholarsresearchlibrary.com This corresponds to a decrease in the dielectric constant of the medium. A plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant yields a straight line, which suggests an interaction between ions and dipoles or between two dipoles. derpharmachemica.comscholarsresearchlibrary.com This effect is attributed to the protonation of the oxidant in the less polar medium, making it a stronger electrophile and thus a more effective oxidizing agent. scholarsresearchlibrary.com

Nucleophilic Substitution Reactions of this compound

The bromine atom at the α-position of this compound is highly susceptible to nucleophilic attack, making the compound a valuable synthetic intermediate. libretexts.org This reactivity is enhanced by the adjacent electron-withdrawing carboxylic acid group. The primary mechanism for these reactions is the bimolecular nucleophilic substitution (Sɴ2) pathway. libretexts.orgsmolecule.com

In an Sɴ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. scribd.com This backside attack leads to an inversion of stereochemical configuration at the α-carbon. scribd.com The proximity of the carbonyl group stabilizes the transition state of the Sɴ2 reaction, lowering the activation energy and leading to significantly faster reaction rates compared to simple alkyl halides. libretexts.org

Common nucleophilic substitution reactions involving α-bromo carboxylic acids include:

Amination : Reaction with an excess of ammonia (B1221849) (NH₃) displaces the bromide ion to form α-amino acids, providing a route to compounds like 2-amino-4-phenylbutanoic acid. libretexts.org

Hydroxylation : Treatment with a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH), followed by acidification, results in the substitution of the bromine with a hydroxyl group, yielding an α-hydroxy carboxylic acid, specifically 2-hydroxy-4-phenylbutanoic acid. libretexts.org

The versatility of the bromine atom as a leaving group allows for the introduction of a wide array of functional groups at the α-position through reactions with various nucleophiles. smolecule.com

Stereochemical Course of SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic chemistry, characterized by a concerted, single-step mechanism. libretexts.org In this process, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orgpressbooks.pub This mechanism is particularly relevant to the reactions of 2-haloalkanoic acids, such as this compound.

A defining feature of the SN2 reaction is its stereospecificity. libretexts.org The reaction proceeds with an inversion of configuration at the chiral center. masterorganicchemistry.comnumberanalytics.com This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). pressbooks.pubmasterorganicchemistry.com As the new bond forms and the old bond breaks, the other three groups on the carbon atom "flip" over, much like an umbrella in a strong wind. pressbooks.pubmasterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (the alkyl halide) and the nucleophile, making it a second-order reaction. libretexts.orgyoutube.com The general rate law can be expressed as: Rate = k[Alkyl Halide][Nucleophile].

For this compound, the electrophilic center is the carbon atom bonded to the bromine. When this compound undergoes an SN2 reaction, the incoming nucleophile will attack this carbon, leading to the displacement of the bromide ion and an inversion of the stereochemistry at that carbon center.

Enzymatic reactions can also proceed via an SN2 mechanism. For instance, 2-haloacid dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids. frontiersin.org Some of these enzymes, like DL-DEXi, catalyze the hydrolytic dehalogenation of both enantiomers of 2-haloalkanoic acids, resulting in the corresponding 2-hydroxyalkanoic acids with an inversion of configuration at the C2 atom. frontiersin.org This enzymatic process highlights the biological relevance of the SN2 mechanism.

Formation of Amino Derivatives from Bromo-Acids

The conversion of α-bromo acids to α-amino acids is a classic example of an SN2 reaction and a fundamental method for amino acid synthesis. One of the oldest methods involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia to yield the α-amino acid. pressbooks.pub

When applied to a chiral α-bromo acid, this reaction typically results in an inversion of configuration. For example, the synthesis of α-thio aromatic acids from α-bromo acids using a thiol nucleophile also proceeds with an inversion of stereochemistry. nih.gov This is a direct consequence of the backside attack characteristic of the SN2 mechanism.

However, the stereochemical outcome can be more complex. The formation of α-bromo acids from α-amino acids via diazotization can proceed with a net retention of configuration. monash.edu This process involves a "Walden inversion" where an intermediate diazonium ion is attacked intramolecularly by the neighboring carboxylate group, forming a reactive cyclic lactone. A subsequent SN2 attack by a bromide ion on this lactone results in the α-bromo acid with the same stereochemistry as the starting amino acid. monash.edu Consequently, the subsequent substitution of this α-bromo acid with an amine, such as methylamine, will proceed with inversion, yielding an N-alkyl amino acid with the opposite configuration to the original amino acid. monash.edu

It is important to note that while the SN2 substitution on α-bromo acids is a straightforward synthetic route, it can have limitations. The yields of the resulting amino acids can be low to moderate, and the potential for epimerization (loss of stereochemical integrity) exists and requires careful consideration of reaction conditions. monash.edu

The amidomalonate synthesis offers a more general and often higher-yielding method for preparing α-amino acids. This method involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. pressbooks.pub

Chiral Building Block and Stereochemical Applications of 2 Bromo 4 Phenylbutanoic Acid

2-Bromo-4-phenylbutanoic Acid as a Precursor to Chiral α-Amino Acids

The α-bromo functionality in this compound makes it an excellent electrophile for the introduction of nitrogen-containing nucleophiles, providing a direct route to α-amino acids. This is particularly significant for the synthesis of non-proteinogenic amino acids, which are crucial components of many pharmaceuticals.

Synthesis of Homophenylalanine and its Derivatives

Homophenylalanine, an amino acid with a phenylethyl side chain, is a key component of various peptidomimetics and pharmacologically active compounds. The enantioselective synthesis of homophenylalanine can be efficiently achieved from racemic this compound esters through enzymatic resolution. google.com

One established method involves the use of the enzyme subtilisin for the selective hydrolysis of the L-carboxylic ester of a protected homophenylalanine precursor, which is synthesized from D,L-2-bromo-4-phenylbutyric acid ethyl ester. google.com The process begins with the reaction of the racemic bromoester with an alkali metal cyanate (B1221674) to form the corresponding N-alkoxycarbonyl- and O-alkyl-protected homophenylalanine. google.com The subsequent enzymatic hydrolysis selectively cleaves the L-ester, allowing for the separation of the L-amino acid from the unreacted D-ester. google.com This method can yield L-homophenylalanine in over 90% yield and with an optical purity exceeding 98%. google.com

Table 1: Enzymatic Resolution for L-Homophenylalanine Synthesis

Step Reagents and Conditions Product Yield Optical Purity Reference
1 D,L-2-bromo-4-phenylbutyric acid ethyl ester, KOCN, Ethanol (B145695), DMF, 100°C N-ethoxycarbonyl-D,L-homophenylalanine ethyl ester 70% - google.com
2 Subtilisin, pH 7.0, 43-47°C L-Homophenylalanine >90% >98% e.e. google.com

Furthermore, L-homophenylalanine can be synthesized from 2-oxo-4-phenylbutanoic acid using a recombinant aromatic L-amino acid transaminase. nih.gov While this method does not directly start from the bromo-acid, the precursor 2-oxo-4-phenylbutanoic acid can be synthesized from this compound, highlighting the interconnectedness of these synthetic routes.

Applications in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

A significant application of chiral this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. The (R)-enantiomer of 2-bromo-4-phenylbutyric acid is a key building block for the synthesis of enalapril (B1671234) and lisinopril. lookchem.comnih.gov

In the synthesis of enalapril, (R)-2-bromo-4-phenylbutyric acid can be converted to its ethyl ester. This is followed by a reaction with L-alanyl-L-proline to form the final drug. google.com A multi-step synthesis of enalapril starting from (R)-2-bromo-4-phenylbutyric acid has been reported with the following representative steps: activation with thionyl chloride, reaction with ammonium (B1175870) carbonate, and subsequent coupling and deprotection steps, although specific details of the coupling with the dipeptide are proprietary. lookchem.com

Transformations to Other Chiral Carboxylic Acids and Derivatives

The versatility of this compound extends beyond the synthesis of α-amino acids. The bromo-substituent can be replaced by other nucleophiles, and the chiral center can direct further stereoselective transformations.

Conversion to 2-Hydroxy-4-phenylbutanoic Acid

Optically active 2-hydroxy-4-phenylbutanoic acid is another valuable chiral building block, particularly for the synthesis of ACE inhibitors where the amino group of homophenylalanine is replaced by a hydroxyl group. nih.gov The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) is a common method to produce (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA). nih.gov This reduction can be achieved with high enantioselectivity using engineered dehydrogenases.

A notable example is the use of a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus. nih.gov By co-expressing this mutant enzyme with formate (B1220265) dehydrogenase for cofactor regeneration, a biocatalytic system was developed for the production of (R)-HPBA from OPBA. nih.gov Under optimized conditions, this system can convert 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in 90 minutes, with an enantiomeric excess of over 99%. nih.gov

Table 2: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid

Substrate Biocatalyst Cofactor Regeneration Product Yield Enantiomeric Excess Reference
2-Oxo-4-phenylbutyric acid (OPBA) Mutant D-lactate dehydrogenase (Y52L/F299Y) Formate dehydrogenase (R)-2-Hydroxy-4-phenylbutanoic acid 97.8% >99% nih.gov

Enantioselective Synthesis of 2,3-Diamino Acids

The synthesis of vicinal diamines is a challenging task in organic chemistry, and 2,3-diamino acids are important components of various biologically active peptides and peptidomimetics. A stereoselective synthesis of 2,3-diamino-4-phenylbutanoic acid has been reported, showcasing a potential application of precursors derived from this compound. acs.org While the direct use of this compound in this specific synthesis is not detailed, the methodology for creating adjacent stereocenters with amino functionalities highlights a potential synthetic trajectory for derivatives of this bromo-acid.

Diastereoselective and Enantioselective Transformations

The chiral nature of this compound and its derivatives makes them excellent candidates for diastereoselective and enantioselective transformations. One common strategy involves the use of chiral auxiliaries.

For instance, a chiral oxazolidinone auxiliary can be acylated with a derivative of this compound. The resulting N-acyl oxazolidinone can then undergo diastereoselective alkylation reactions. williams.edu The bulky chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, leading to a high degree of stereocontrol. williams.edu Subsequent cleavage of the auxiliary provides the enantiomerically enriched product. This method is a powerful tool for the synthesis of non-racemic α-substituted carboxylic acids.

Another approach is the diastereoselective radical-mediated alkylation of a chiral glycolic acid derivative, which has shown to provide good to high diastereoselectivity. nih.gov While not directly employing this compound, this principle could be extended to its derivatives.

Inducing Stereoselectivity with Chiral Templates and Ligands

The generation of a specific stereoisomer of this compound, or its derivatives, often relies on asymmetric synthesis, where a chiral influence guides the formation of one enantiomer over the other. This is commonly achieved through the use of chiral templates, auxiliaries, or ligands that create a diastereomeric transition state, lowering the activation energy for the formation of the desired product.

Research into stereoselective reactions has demonstrated the efficacy of chiral ligands in controlling the outcome of reductions and other transformations. For instance, in reactions involving the reduction of α-bromo esters, chiral tin hydrides bearing specialized ligands have been employed to achieve enantioselectivity. uni-oldenburg.de One study investigated the reduction of various racemic α-bromo esters using chiral tin hydrides with a stereogenic tin atom, which contained chiral 2-[(1-dimethylaminoalkyl)phenyl] (DAAP) ligands. uni-oldenburg.de The results showed that the enantioselectivity of the hydrogen transfer was significantly influenced by the steric properties of the substituents on the radical intermediate and the structure of the chiral ligand. uni-oldenburg.de Although the enantioselectivities were moderate, the research demonstrated that the minor diastereomer of the tin hydride reagent could react with higher enantioselectivity than the major diastereomer. uni-oldenburg.de

The table below summarizes the results from the enantioselective reduction of an α-bromo ester using a chiral tin hydride ligand, illustrating the principle of ligand-induced stereoselectivity. uni-oldenburg.de

EntryReactantChiral Ligand SystemProduct Ratio (S:R)
1α-bromo ester (2a)Chiral tin hydride (1a) at -30°C55.1 : 44.9

Data sourced from a study on the enantioselective transfer of hydrogen atoms to prochiral radicals. uni-oldenburg.de

Further examples of ligand-controlled asymmetric synthesis are found in the preparation of structurally related compounds. The asymmetric hydrogenation of 2-oxo-4-arylbutanoic acids to produce chiral 2-hydroxy-4-arylbutanoic acids—key precursors that can be converted to bromo-derivatives—has been achieved with high efficiency using a Ruthenium catalyst paired with a chiral phosphine (B1218219) ligand like SunPhos. researchgate.net This method yields high enantiomeric excess (ee), demonstrating the power of chiral ligands in catalytic processes. researchgate.net Similarly, the rhodium-catalyzed asymmetric addition of boronic acids to α,β-unsaturated esters, using ligands such as BINAP, is a successful strategy for creating β-substituted esters with high enantiopurity. orgsyn.org These examples, while not directly acting on this compound, establish the principle that chiral ligands are fundamental tools for inducing stereoselectivity in this class of compounds. researchgate.netorgsyn.org Chiral auxiliaries, such as those derived from amino acids like D-phenylalanine, can also be attached to a substrate to direct stereoselective transformations before being cleaved to yield the enantiomerically enriched product. renyi.hu

Enzyme-Catalyzed Deracemization and Enantioselective Hydrolysis

Biocatalysis offers a highly specific and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymes, particularly hydrolases like lipases and esterases, can differentiate between the two enantiomers of a racemic mixture, selectively catalyzing the reaction of one and leaving the other untouched. This process is known as kinetic resolution.

A notable example involves a novel enantioselective hydrolase isolated from Bacillus subtilis (strain RRL-BB1). nih.govresearchgate.net This enzyme has been successfully applied in the kinetic resolution of various racemates. nih.govresearchgate.net While its activity on this compound esters has not been explicitly detailed, the enzyme demonstrated moderate enantioselectivity in the hydrolysis of alkyl esters of the structurally similar 2-bromopropanoic acid. nih.govresearchgate.net More significantly, the same research group reported that this B. subtilis strain could enantioselectively hydrolyze racemic 2-hydroxy-4-phenylbutanoate to produce the (S)-enantiomer with an enantiomeric excess of approximately 80%. researchgate.net This hydroxy-analogue is a close structural relative and a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.netresearchgate.net

The process of deracemization combines enantioselective catalysis with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. Methods for the racemization of α-hydroxy carboxylic acids, including 2-hydroxy-4-phenylbutyric acid, using microbiological systems have been developed, which could be coupled with an enantioselective step to create an efficient deracemization process. google.com

The table below presents findings from studies on enzyme-catalyzed resolutions of 2-hydroxy-4-phenylbutanoic acid and related compounds, which serve as important precursors and analogues to this compound.

Enzyme/MicroorganismSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Bacillus subtilis RRL-BB1 HydrolaseRacemic 2-hydroxy-4-phenylbutanoate(S)-2-hydroxy-4-phenylbutanoic acid~80% researchgate.net
Carbonyl Reductase (recombinant E. coli)Ethyl 2-oxo-4-phenylbutanoate(R)-Ethyl-2-hydroxy-4-phenylbutanoate>98.5% researchgate.net

This data highlights the potential of biocatalytic methods for producing enantiopure precursors and analogues of this compound.

The application of these enzymatic methods, particularly the enantioselective hydrolysis of esters, is a cornerstone of producing chiral intermediates for the pharmaceutical industry. nih.govresearchgate.netmdpi.com The specificity of enzymes like lipases and esterases allows for clean and efficient resolutions under mild reaction conditions. nih.govacs.org

Derivatization and Functionalization of 2 Bromo 4 Phenylbutanoic Acid for Advanced Studies

Esterification Reactions for Analytical and Synthetic Purposes

The carboxylic acid moiety of 2-bromo-4-phenylbutanoic acid can be readily converted into its corresponding esters. This transformation is crucial for both analytical applications, such as gas chromatography where the volatility of the ester is advantageous, and for synthetic purposes, where esters can serve as protecting groups or intermediates for further reactions. lookchem.com

Commonly, esterification is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). For instance, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. lookchem.com The formation of tert-butyl esters is also a noted downstream application. lookchem.com The kinetics of such reactions can be studied to optimize conditions; for example, the esterification of similar bromo-substituted acids has been shown to follow pseudo-first-order kinetics.

Table 1: Esterification of this compound
AlcoholCatalystProductReference
MethanolH₂SO₄Methyl 2-bromo-4-phenylbutanoate
EthanolAcid CatalystEthyl 2-bromo-4-phenylbutanoate lookchem.com
tert-ButanolAcid Catalysttert-Butyl 2-bromo-4-phenylbutanoate lookchem.com

Amidation and Peptide Coupling Strategies

The formation of an amide bond by coupling the carboxylic acid group of this compound with an amine is a fundamental transformation. This reaction is central to the synthesis of peptides and other complex organic molecules. The process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. omicsonline.orgbachem.com

A common method for amidation involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of an amine. For more sensitive substrates or in peptide synthesis, specialized coupling reagents are employed to promote amide bond formation while minimizing side reactions and racemization. bachem.comuni-kiel.demasterorganicchemistry.com These reagents, often of the phosphonium (B103445) or aminium/uronium type, are used in the presence of a non-nucleophilic base. bachem.com

Table 2: Common Peptide Coupling Reagents
Reagent ClassExamplesReference
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) bachem.com
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) bachem.com
Aminium/Uronium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) bachem.com

Bromine as a Handle for Further Chemical Modifications

The bromine atom at the C2 position is a key feature of this compound, serving as a versatile functional handle for a variety of transformations, including the formation of new carbon-carbon bonds and its removal to yield the parent saturated acid. sci-hub.se

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. ambeed.com

The Suzuki reaction involves the coupling of the bromo compound with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.comlibretexts.org This reaction is highly versatile for forming biaryl structures or introducing other organic fragments. For instance, the coupling of a similar bromo-substituted butanoate with various phenylboronic acids has been shown to proceed in moderate to good yields. nih.gov The general applicability of the Suzuki reaction suggests that this compound or its esters could be coupled with a wide range of boronic acids. nih.govmdpi.com

The Heck reaction is another palladium-catalyzed process that couples the bromo compound with an alkene. mdpi.comorganic-chemistry.org This reaction typically results in the formation of a substituted alkene, where the aryl or alkyl group from the bromo compound is added across the double bond. masterorganicchemistry.com The reaction demonstrates high chemoselectivity and is conducted under relatively mild conditions. mdpi.com While specific examples with this compound are not detailed in the provided context, the general mechanism is widely applicable to aryl and alkyl bromides. mdpi.combeilstein-journals.org

Table 3: Illustrative Cross-Coupling Reactions
Reaction TypeCatalyst System (Example)Coupling PartnerPotential ProductReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Phenylboronic acid2,4-Diphenylbutanoic acid nih.gov
Heck CouplingPd(OAc)₂, PPh₃, BaseStyrene2-(1-phenylvinyl)-4-phenylbutanoic acid mdpi.comorganic-chemistry.org

The bromine atom can be selectively removed from this compound through reductive debromination, yielding 4-phenylbutanoic acid. This transformation is useful for synthesizing the parent compound or for mechanistic investigations.

Several reagents can accomplish this reduction. Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst (H₂/Pd), is a common and effective method. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to control the reaction conditions to avoid over-reduction of the carboxylic acid group. Studies on the debromination of other α-bromo carbonyl compounds using systems like indium metal in the presence of acetic acid or HBr catalysis also suggest alternative pathways for this transformation. sioc-journal.cntandfonline.com

Table 4: Reductive Debromination Methods
Reagent/SystemGeneral ConditionsProductReference
LiAlH₄ (Lithium aluminum hydride)Ethereal solvent4-Phenylbutanoic acid (and potentially 4-phenylbutan-1-ol)
H₂/Pd (Catalytic Hydrogenation)Pressure of H₂, Palladium on carbon catalyst4-Phenylbutanoic acid
Indium / Acetic AcidRoom temperature4-Phenylbutanoic acid tandfonline.com
HBr (catalytic)High temperature, water as H-source4-Phenylbutanoic acid sioc-journal.cn

Computational and Theoretical Investigations of 2 Bromo 4 Phenylbutanoic Acid

Quantum Chemical Studies on Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 2-Bromo-4-phenylbutanoic acid. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its stable conformations and the distribution of electrons, which in turn dictates its reactivity.

Theoretical analyses of closely related molecules, such as 2-phenylbutanoic acid and its functional derivatives, have been performed using DFT methods with basis sets like B3LYP/6-311++G(d,p) researchgate.netresearchgate.net. These studies provide a strong foundation for understanding the conformational landscape of this compound. The introduction of a bromine atom at the alpha-position to the carboxyl group is expected to significantly influence the molecule's geometry and electronic structure.

The preferred conformation of this compound is a result of the interplay between steric and electronic effects. The bulky phenyl and bromo substituents, along with the carboxylic acid group, will arrange themselves to minimize steric repulsion. The gauche and anti conformations around the Cα-Cβ bond are of particular interest. It is anticipated that the anti-conformation, where the large phenyl and bromo groups are positioned away from each other, would be energetically more favorable.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Related Compounds

ParameterPredicted Value/TrendInfluence of Bromine Atom
Cα-Br Bond Length~1.95 ÅElongated due to the size of the bromine atom.
Cα-Cβ Bond Length~1.54 ÅStandard sp3-sp3 carbon bond length.
Cα-C=O Bond Angle~110-112°Influenced by the steric bulk of the bromine and phenyl groups.
O=C-O-H Dihedral Angle~0° or 180°The carboxylic acid group is expected to be planar.

Note: These are predicted values and trends based on computational studies of analogous structures. Actual experimental values may vary.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is expected to be centered on the antibonding orbital of the C-Br bond, making it the most probable site for nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity researchgate.net.

Transition State Analysis for Key Reactions

A significant reaction pathway for this compound is nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. This reaction typically proceeds via an SN2 mechanism masterorganicchemistry.com. Transition state theory is a powerful tool to understand the energetic barriers and the geometry of the intermediate species involved in such reactions.

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion), the transition state is a highly transient species where the nucleophile is partially bonded to the α-carbon, and the C-Br bond is partially broken masterorganicchemistry.com. Computational modeling can predict the geometry and energy of this transition state.

Key Features of the SN2 Transition State:

Geometry: The α-carbon adopts a trigonal bipyramidal geometry. The incoming nucleophile and the departing bromide ion are positioned at the axial positions, approximately 180° apart from each other. The phenyl group, the hydrogen atom, and the rest of the carbon chain lie in the equatorial plane masterorganicchemistry.comlibretexts.org.

Bonding: The C-Nucleophile bond is forming, while the C-Br bond is breaking. This is represented by elongated partial bonds in computational models masterorganicchemistry.com.

Charge Distribution: The negative charge is distributed between the incoming nucleophile and the leaving bromide ion libretexts.org.

The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Steric hindrance around the reaction center is a critical factor influencing the transition state energy. The bulky phenyl group attached to the α-carbon in this compound would likely increase the energy of the SN2 transition state, thereby slowing down the reaction rate compared to a less substituted haloalkane libretexts.org. Computational analysis allows for the quantitative evaluation of these steric effects.

Elimination reactions, such as dehydrobromination to form an alkene, are competing pathways. Transition state analysis can also be applied to these reactions to determine the relative activation barriers and predict the reaction conditions that would favor substitution over elimination.

Docking Studies and Ligand-Protein Interactions of Related Structures

While specific docking studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights into its potential biological activity. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies on various phenylbutanoic acid derivatives and other bromo-phenyl compounds have revealed their potential to interact with a range of biological targets, including enzymes and receptors. For instance, derivatives of β-hydroxy-β-arylpropanoic acids, which share the phenyl and carboxylic acid motifs, have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes nih.gov. Similarly, 2,4-dioxo-4-phenylbutanoic acid analogs have been studied as inhibitors of enzymes from Mycobacterium tuberculosis researchgate.net.

The types of interactions that are likely to govern the binding of this compound or its derivatives to a protein active site include:

Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket nih.gov.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues such as serine, threonine, and asparagine nih.gov.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring nih.gov.

Pi-Pi Stacking: The phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan researchgate.net.

Pi-Alkyl Interactions: The phenyl ring can also interact favorably with alkyl side chains of amino acids such as leucine, isoleucine, and valine researchgate.net.

Table 2: Summary of Docking Studies on Structurally Related Compounds

Related Compound ClassProtein TargetKey Predicted InteractionsReference
β-Hydroxy-β-arylpropanoic acidsCyclooxygenase (COX)Hydrogen bonding with the carboxylate group, hydrophobic interactions with the aryl moiety. nih.gov
2,4-Dioxo-4-phenylbutanoic acid analogsMycobacterium tuberculosis 1HZP enzymeHydrogen bonding and hydrophobic interactions. researchgate.net
Bromo-substituted xanthonesProtein Tyrosine KinaseHydrogen bonding and hydrophobic interactions. ikm.org.my
Bromo-substituted quinazolinonesDihydrofolate reductase (DHFR) and Thymidylate synthase (TS)Hydrophobic interactions, with the bromo-substituent enhancing inhibitory activity. libretexts.org

These studies collectively suggest that the phenyl ring and the carboxylic acid group of this compound are crucial pharmacophoric features for potential protein binding. The bromine atom, in addition to influencing the electronic properties of the molecule, can directly participate in stabilizing interactions within a binding site, potentially enhancing binding affinity and selectivity.

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical development. For 2-bromo-4-phenylbutanoic acid, the chiral center at the C2 position presents a significant opportunity for the development of stereoselective synthetic methods. While syntheses of related chiral acids have been reported, dedicated research into the catalytic asymmetric synthesis of this compound is a promising frontier.

Future efforts could focus on:

Asymmetric Hydrogenation: The development of chiral catalysts, such as those based on Ruthenium-phosphine complexes like SunPhos, for the asymmetric hydrogenation of precursor α-keto acids (2-oxo-4-phenylbutanoic acid) could yield enantiomerically enriched 2-hydroxy-4-phenylbutanoic acid. researchgate.netacs.org Subsequent stereospecific bromination would provide a route to chiral this compound. Research has shown high enantioselectivities (up to 92.6% ee) for the synthesis of the (R)-2-hydroxy-4-phenylbutanoic acid intermediate, a key component for ACE inhibitors. researchgate.net

Enzymatic Resolution and Deracemization: Biocatalytic methods, employing enzymes like lipases or penicillin G acylase, could be explored for the kinetic resolution of racemic this compound or its esters. researchgate.net Furthermore, deracemization processes, which convert the unwanted enantiomer into the desired one, represent an efficient strategy to achieve high yields of a single enantiomer. researchgate.net

Asymmetric Hydrovinylation: Inspired by the synthesis of other 2-arylpropionic acids, asymmetric hydrovinylation of suitable vinyl arene precursors could be investigated. nih.gov This would involve developing a chiral catalyst system capable of controlling the regioselectivity and enantioselectivity of the addition of a vinyl group, followed by oxidative cleavage to the desired carboxylic acid.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as oxazolidinones, can be employed to direct the stereoselective bromination of 4-phenylbutyric acid derivatives, a method that has been patented for related compounds. google.com

Research in this area would not only provide efficient access to enantiopure this compound but also contribute to the broader field of asymmetric catalysis.

Exploration of Biological and Bioactive Analogues

The presence of a bromine atom and a phenyl group suggests that this compound and its derivatives could exhibit interesting biological activities. Brominated compounds are known to interact with various biological targets, and the phenylbutanoic acid scaffold is present in some bioactive molecules.

Future research should systematically explore the synthesis and biological evaluation of a library of analogues:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., methoxy, chloro, nitro) on the phenyl ring could modulate the compound's lipophilicity, electronic properties, and steric profile, potentially influencing its biological activity. For instance, studies on related compounds like 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid suggest that such modifications can significantly alter biological properties. smolecule.com

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups could lead to prodrugs with improved pharmacokinetic properties or new biological activities. The direct formation of amides from 4-phenylbutyric acid has been studied and could be applied here. researchgate.net

Replacement of the Bromine Atom: Substituting the bromine with other halogens (chlorine, fluorine) or other functional groups (e.g., hydroxyl, amino) would create a diverse set of analogues for structure-activity relationship (SAR) studies. The synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric acid has been achieved via transaminase-catalyzed reactions, highlighting a potential route to amino analogues. researchgate.net

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with biological targets.

Systematic screening of these analogues against various biological targets, such as enzymes (e.g., histone deacetylases, aromatase) and receptors, could uncover novel therapeutic leads. mdpi.com

Advanced Mechanistic Elucidation using Spectroscopic Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced spectroscopic and computational techniques can provide invaluable insights.

Key areas for mechanistic investigation include:

Kinetic Studies: Performing detailed kinetic analysis of key synthetic steps, such as the bromination of 4-phenylbutyric acid or its derivatives, can help to determine the reaction order, rate constants, and activation parameters. derpharmachemica.com Studies on the oxidation of related 4-oxo-4-phenylbutanoic acid have utilized such kinetic analyses. derpharmachemica.com

In-situ Spectroscopic Monitoring: Techniques like ReactIR (in-situ FT-IR), Raman spectroscopy, and NMR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction transition states, calculate activation energies, and predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). acs.orgresearchgate.net This can help to rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions. For example, DFT studies have been used to analyze the spectroscopic properties of derivatives of 2-phenylbutanoic acid. researchgate.net

Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A thorough mechanistic understanding will enable more rational and efficient synthesis of this compound and its derivatives.

Integration with Flow Chemistry for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production often presents challenges related to safety, efficiency, and scalability. Flow chemistry offers a powerful solution to many of these issues.

The synthesis of this compound is well-suited for adaptation to a continuous flow process:

Improved Safety: Bromination reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, reducing the risk of thermal runaways.

Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration rather than using larger vessels.

Future research should focus on developing and optimizing a continuous flow process for the synthesis of this compound, potentially starting from 4-phenylbutyric acid. This would represent a significant step towards a more sustainable and efficient manufacturing process for this valuable chemical intermediate.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Bromo-4-phenylbutanoic acid?

  • Methodology : The synthesis typically involves bromination of 4-phenylbutanoic acid using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. For example, analogous bromination methods for α-bromobutyric acid derivatives use PBr₃ in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the bromine substituent and aromatic protons (e.g., δ 7.2–7.5 ppm for phenyl groups) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures purity (>98%) by comparing retention times to standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 243.0) .

Q. What are the primary applications of this compound in organic synthesis?

  • Intermediate Utility : The compound serves as a precursor for amides, esters, and heterocycles. For instance, coupling with amines (e.g., 4-chloroaniline) via EDCI/HOBt activation forms bioactive amides for enzyme inhibition studies . Its bromide group also participates in Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives from this compound?

  • Strategies :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation to induce enantioselectivity.
  • Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
    • Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (ee > 90%) .

Q. How should researchers resolve contradictory data on the reactivity of this compound in nucleophilic substitutions?

  • Approach :

  • Systematic Variation : Test solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. DBU), and temperatures. For example, DMF at 80°C enhances SN2 reactivity, while DMSO favors elimination .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to explain observed regioselectivity .

Q. What role does this compound play in enzyme inhibition studies, and how is its efficacy quantified?

  • Biological Applications : The compound inhibits enzymes like cyclooxygenase-2 (COX-2) in anti-inflammatory research.
  • Quantification :

  • IC₅₀ Determination : Dose-response curves via fluorescence-based assays (e.g., COX-2 inhibitor screening kit) .
  • Molecular Docking : AutoDock Vina simulates binding interactions with active sites, correlating bromine’s electronegativity with inhibitory potency .

Data-Driven Research Scenarios

Q. How can researchers optimize reaction yields for derivatives of this compound under green chemistry conditions?

  • Optimization :

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces time and waste (e.g., 80% yield in 10 minutes vs. 6 hours conventionally) .
  • Biocatalysis : Immobilized Pseudomonas fluorescens lipase achieves >85% conversion in esterification .

Q. What analytical challenges arise when characterizing trace impurities in this compound, and how are they addressed?

  • Challenges : Detecting residual solvents (e.g., DCM) or dehydrohalogenation byproducts.
  • Solutions :

  • GC-MS Headspace Analysis : Identifies volatile impurities (detection limit: 1 ppm) .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.